

Commercial Suppliers and Technical Guide for High-Purity 2-Caren-10-al

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Compound of Interest		
Compound Name:	2-Caren-10-al	
Cat. No.:	B15595392	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of commercial sources for high-purity **2-Caren-10-al**, its physicochemical properties, and detailed experimental protocols for evaluating its biological activities.

Commercial Availability of High-Purity 2-Caren-10-al

High-purity **2-Caren-10-al** is available from several commercial suppliers specializing in phytochemicals and research compounds. Sourcing this compound is crucial for research into its potential therapeutic applications, including its role as a phytotoxic, antioxidant, antibacterial, and antifungal agent.[1][2][3][4][5][6][7][8] The compound is a major component of the essential oil derived from Cuminum cyminum L.[1][2][3][4]

Below is a table summarizing key information for procuring high-purity **2-Caren-10-al**.



Supplier	Purity	CAS Number	Molecular Formula	Notes
MedChemExpres s (MCE)	Research Grade	6909-19-9	C10H16O	Available in solid form.[1]
InvivoChem	≥98%	6909-19-9	C10H16O	For research use only.[3]
Immunomart	Not specified	6909-19-9	C10H16O	Solubility of 10 mM in DMSO is noted.[4]
ChemFarm	≥98%	6909-19-9	C10H16O	
BioCrick	>98%	6909-19-9	C10H16O	Soluble in Chloroform, Dichloromethane , Ethyl Acetate, DMSO, Acetone. [7]

Physicochemical Data

A summary of the key physicochemical properties of **2-Caren-10-al** is provided in the table below for easy reference.



Property	Value	Source
Molecular Weight	150.22 g/mol	PubChem
Molecular Formula	C10H14O	PubChem
CAS Number	6909-19-9	Multiple Sources
IUPAC Name	7,7-dimethylbicyclo[4.1.0]hept- 2-ene-3-carbaldehyde	PubChem
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[4][7]
Appearance	Solid	[1]

Experimental Protocols

This section details the methodologies for key experiments to assess the biological activities of **2-Caren-10-al**, based on established protocols for essential oils and their components.

Antibacterial Activity Assessment

The antibacterial properties of **2-Caren-10-al** can be determined using the agar well diffusion method and by ascertaining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

3.1.1. Agar Well Diffusion Method

This method provides a qualitative assessment of antibacterial activity.

Materials: Nutrient agar plates, bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli), sterile cork borer, micropipettes, incubator, 2-Caren-10-al solution in a suitable solvent (e.g., DMSO), positive control (e.g., Gentamicin), negative control (solvent).

Procedure:

 Prepare a bacterial inoculum and uniformly spread it over the surface of a nutrient agar plate.



- Create wells in the agar using a sterile cork borer.
- Add a defined volume of the 2-Caren-10-al solution to a well.
- Add the positive and negative controls to separate wells.
- Incubate the plates at 37°C for 24 hours.
- Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antibacterial activity.

3.1.2. Determination of MIC and MBC

This broth microdilution method quantitatively determines the lowest concentration of **2-Caren-10-al** that inhibits bacterial growth (MIC) and the lowest concentration that kills the bacteria (MBC).

- Materials: 96-well microtiter plates, nutrient broth, bacterial cultures, 2-Caren-10-al solution, spectrophotometer.
- Procedure:
 - Prepare serial dilutions of the 2-Caren-10-al solution in nutrient broth in the wells of a microtiter plate.
 - Add a standardized bacterial suspension to each well.
 - Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
 - Incubate the plate at 37°C for 24 hours.
 - The MIC is the lowest concentration of 2-Caren-10-al where no visible bacterial growth is observed.
 - To determine the MBC, take an aliquot from the wells with no visible growth and plate it on nutrient agar.



- Incubate the agar plates at 37°C for 24 hours.
- The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

Antifungal Activity Assessment

Similar to the antibacterial assays, the antifungal activity can be evaluated using the agar well diffusion method and by determining the MIC and Minimum Fungicidal Concentration (MFC).

- Materials: Potato Dextrose Agar (PDA) plates, fungal cultures (e.g., Aspergillus niger, Candida albicans), sterile cork borer, micropipettes, incubator, 2-Caren-10-al solution, positive control (e.g., Fluconazole), negative control (solvent).
- Procedure: The procedure is analogous to the antibacterial assays, with PDA being used as the culture medium and incubation conditions adjusted for fungal growth (e.g., 25-28°C for 48-72 hours).

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant potential of a compound.

- Materials: DPPH solution in methanol, 2-Caren-10-al solutions of varying concentrations, spectrophotometer, positive control (e.g., Ascorbic acid).
- Procedure:
 - Prepare a working solution of DPPH in methanol.
 - In a test tube or microplate well, mix the **2-Caren-10-al** solution with the DPPH solution.
 - Incubate the mixture in the dark at room temperature for 30 minutes.
 - Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).



The scavenging activity is calculated as the percentage of DPPH radical inhibition. A
decrease in absorbance indicates a higher radical scavenging activity.

Phytotoxic Activity Assessment

The phytotoxic effects of **2-Caren-10-al** can be assessed through seed germination and seedling growth inhibition assays.

- Materials: Petri dishes, filter paper, seeds of test plants (e.g., lettuce, radish), 2-Caren-10-al solutions of varying concentrations, growth chamber, negative control (solvent).
- Procedure:
 - Place a sterile filter paper in each Petri dish.
 - Moisten the filter paper with a defined volume of the 2-Caren-10-al solution or the negative control.
 - Place a set number of seeds on the filter paper in each dish.
 - Incubate the Petri dishes in a growth chamber with controlled light and temperature conditions.
 - After a specific period (e.g., 7 days), count the number of germinated seeds and measure the root and shoot length of the seedlings.
 - Calculate the percentage of germination inhibition and the percentage of root/shoot growth inhibition compared to the control.

Mechanisms of Action and Signaling Pathways

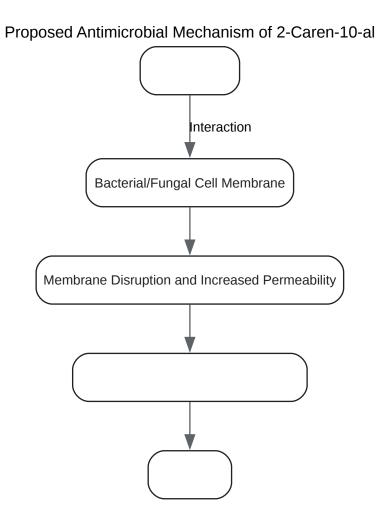
The biological activities of **2-Caren-10-al** are attributed to several mechanisms. The following diagrams illustrate the proposed pathways.

Proposed Antibacterial and Antifungal Mechanism

The primary mode of action for the antimicrobial effects of **2-Caren-10-al** is believed to be the disruption of the microbial cell membrane. This leads to increased permeability and leakage of



intracellular components, ultimately causing cell death.



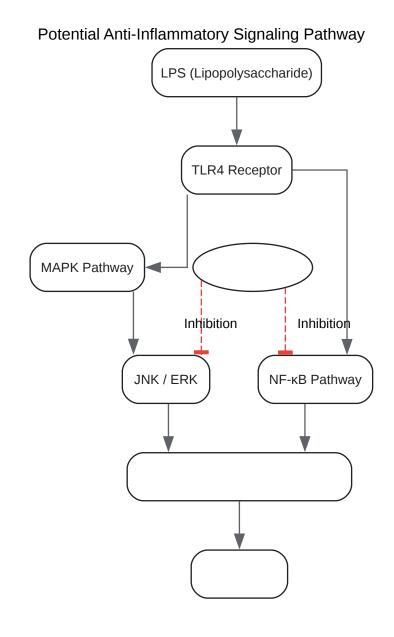
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Caption: Proposed mechanism of antimicrobial action for **2-Caren-10-al**.

Potential Anti-Inflammatory Signaling Pathway

Studies on Cuminum cyminum essential oil suggest an anti-inflammatory effect through the modulation of key signaling pathways. **2-Caren-10-al**, as a component of this oil, may contribute to this activity by inhibiting the JNK, ERK, and NF-kB signaling pathways, which are crucial in the inflammatory response.





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Caption: Potential anti-inflammatory mechanism via MAPK and NF-kB pathways.

This technical guide provides a foundational resource for researchers working with **2-Caren-10-al**. The detailed protocols and mechanistic insights are intended to facilitate further investigation into the therapeutic potential of this natural compound.



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